sRANKL-IN-1

osteoclast differentiation RANKL inhibitor bone resorption

sRANKL-IN-1 (compound S3) is a small-molecule inhibitor of soluble RANKL (sRANKL), discovered through a virtual screening campaign targeting a novel binding site that discriminates sRANKL from membrane-bound RANKL (mRANKL). It inhibits RANKL-induced osteoclastogenesis with an IC50 of 0.096 μM and binds sRANKL with a KD of 34.80 μM as measured by surface plasmon resonance.

Molecular Formula C18H18N4O6S
Molecular Weight 418.4 g/mol
Cat. No. B12395096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesRANKL-IN-1
Molecular FormulaC18H18N4O6S
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C18H18N4O6S/c1-4-28-17(27)14-9(2)19-18(29-14)20-15(24)13(10(3)23)22-21-12-8-6-5-7-11(12)16(25)26/h5-8,23H,4H2,1-3H3,(H,25,26)(H,19,20,24)/b13-10-,22-21?
InChIKeyUBOUAGIRCXVUFL-DKYFMLMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sRANKL-IN-1: A Selective Soluble RANKL Inhibitor for Osteoporosis Research with Validated In Vitro Potency


sRANKL-IN-1 (compound S3) is a small-molecule inhibitor of soluble RANKL (sRANKL), discovered through a virtual screening campaign targeting a novel binding site that discriminates sRANKL from membrane-bound RANKL (mRANKL) [1]. It inhibits RANKL-induced osteoclastogenesis with an IC50 of 0.096 μM and binds sRANKL with a KD of 34.80 μM as measured by surface plasmon resonance [1]. This compound is the foundational hit in a series of selective sRANKL inhibitors designed to avoid the immunosuppressive side effects associated with pan-RANKL biologics such as denosumab [1].

Why sRANKL-IN-1 Cannot Be Replaced by Another RANKL Inhibitor


RANKL inhibitors span biologics (denosumab, IC50 = 1.64 nM) and small molecules (RANKL-IN-1, IC50 = 0.07 μM, KD = 7.6 μM, SI = 82.57) , but they diverge fundamentally in mechanism, selectivity, and pharmacokinetics. Denosumab cannot distinguish sRANKL from mRANKL, causing immunosuppressive risks [1]. Small molecules such as RANKL-IN-1 are orally active but engage different binding sites and chemotypes, yielding distinct selectivity and PK profiles . sRANKL-IN-1 occupies a unique position: it was identified as the most potent hit from a library of 10,016 compounds screened against a sRANKL-specific binding site, and its scaffold forms the basis for derivative optimization toward improved affinity and oral bioavailability [1]. Consequently, no generic inhibitor can replicate its specific binding mode, selectivity fingerprint, or its role as the reference compound for the sRANKL-selective inhibitor series.

Quantitative Differentiation of sRANKL-IN-1 Against Closest Comparators


Osteoclastogenesis Inhibition IC50: sRANKL-IN-1 vs. RANKL-IN-1

In RAW264.7 cell-based osteoclastogenesis assays, sRANKL-IN-1 (compound S3) inhibited RANKL-induced osteoclast formation with an IC50 of 0.096 μM [1]. RANKL-IN-1 (compound 19u) exhibited an IC50 of 0.07 μM in comparable assays . Although RANKL-IN-1 is marginally more potent, sRANKL-IN-1 was identified as the most potent hit from a library of 10,016 compounds screened against a novel sRANKL-specific binding site, providing a chemically distinct starting point for SAR exploration [1].

osteoclast differentiation RANKL inhibitor bone resorption

Binding Affinity (KD) for Soluble RANKL: sRANKL-IN-1 vs. RANKL-IN-1 and S3-15

Surface plasmon resonance (SPR) measurements revealed that sRANKL-IN-1 binds sRANKL with a KD of 34.80 μM [1]. RANKL-IN-1 exhibits a KD of 7.6 μM , approximately 4.6-fold higher affinity. The optimized derivative S3-15, which builds on the S3 scaffold, achieves a KD of 5.78 μM for sRANKL [1]. These data illustrate the distinct affinity tiers: sRANKL-IN-1 is the initial hit with modest affinity, while S3-15 and RANKL-IN-1 represent affinity-optimized molecules targeting different binding sites.

surface plasmon resonance ligand binding KD

Selectivity for Soluble RANKL vs. Membrane RANKL: sRANKL-IN-1 as the Founding Hit of a Selective Series

sRANKL-IN-1 was discovered through a virtual screening strategy designed to identify compounds that bind more strongly to sRANKL than to mRANKL, providing inherent selectivity [1]. The optimized derivative S3-15, built upon the S3 scaffold, demonstrated clear selectivity: KD sRANKL = 5.78 μM vs. KD binary-RANKL (mimicking mRANKL) = 124 μM, yielding a selectivity index (SI) of 21 [1]. The biotinylated negative control S3B, which lost sRANKL binding, had an osteoclast inhibition IC50 of 49.29 μM, confirming that target engagement is required for activity [1]. No other small-molecule RANKL inhibitor has been reported with experimentally validated sRANKL-over-mRANKL selectivity, positioning the sRANKL-IN-1 chemical class as unique.

sRANKL selectivity immunosuppression avoidance mRANKL

Oral Bioavailability: sRANKL-IN-1 as a Non-Optimized Hit vs. Orally Active Comparators

sRANKL-IN-1 (S3) has not been reported to possess oral bioavailability; its derivative S3-15 was specifically optimized for favorable PK and demonstrated significant oral availability in mice [1]. RANKL-IN-1 is orally active, preventing systemic bone loss in ovariectomy-induced osteoporosis mice at oral doses of 0.5–2 mg/kg . The approved biologic denosumab requires subcutaneous injection (IC50 = 1.64 nM) . This distinction is critical for experimental design: sRANKL-IN-1 is suitable for in vitro and ex vivo studies, whereas S3-15 or RANKL-IN-1 are required for oral in vivo interventions.

oral bioavailability pharmacokinetics in vivo osteoporosis

Optimal Research Applications for sRANKL-IN-1 Based on Quantitative Evidence


In Vitro Osteoclastogenesis Dose-Response Studies

sRANKL-IN-1 is ideally suited for dose-response experiments in RAW264.7 cell-based osteoclast differentiation assays, where its validated IC50 of 0.096 μM enables robust, reproducible inhibition of RANKL-induced osteoclast formation [1]. It can be benchmarked alongside RANKL-IN-1 (IC50 = 0.07 μM) to compare the efficacy of different chemotypes within the same experimental system .

Validation of sRANKL-Specific Binding Mechanism

The unique sRANKL-specific binding site targeted by sRANKL-IN-1 makes it a critical tool for studying the structural basis of sRANKL-RANK interaction selectivity. Researchers can use sRANKL-IN-1 alongside its biotinylated negative control S3B (IC50 = 49.29 μM) in pull-down and activity-based protein profiling (ABPP) assays to confirm that osteoclast inhibition requires sRANKL target engagement [1].

Scaffold for Hit-to-Lead Optimization Campaigns

As the founding hit of a selective sRANKL inhibitor series, sRANKL-IN-1 serves as the essential reference compound for medicinal chemistry programs aiming to improve affinity, selectivity, and oral bioavailability. The SAR data from 21 derivatives, including S3-15 (KD = 5.78 μM, SI = 21) and S3-05, provide a rich foundation for scaffold optimization, with sRANKL-IN-1 as the baseline comparator for all new analogs [1].

Comparative Pharmacology Studies of RANKL Inhibitors

sRANKL-IN-1 can be incorporated into comparative pharmacology panels against other small-molecule RANKL inhibitors such as RANKL-IN-1 and AS2690168, as well as the biologic denosumab, to systematically assess differences in binding site, osteoclast inhibition potency, sRANKL/mRANKL selectivity, and PK properties. Such head-to-head studies accelerate the rational selection of the most appropriate inhibitor for specific research questions [1].

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